3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride
Description
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride is a heterocyclic organic compound featuring a quinazolinone core substituted with a 2-aminoethyl group at the 3-position and a hydrochloride salt form. The hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies.
Properties
IUPAC Name |
3-(2-aminoethyl)quinazolin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14;/h1-4,7H,5-6,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUERNFPZJVRVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed One-Pot Synthesis
A widely employed method involves cyclocondensation of 2-aminobenzamide (1 ) with ketones or aldehydes under acidic conditions. For example, 1 reacts with ethyl methyl ketone in the presence of HNO₃/HCl (3:1) to form 2,2-disubstituted dihydroquinazolinones, which are subsequently functionalized.
Procedure :
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1 (100 mmol) and ketone (200 mmol) are refluxed in HNO₃/HCl (1 mL) for 5 minutes.
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The mixture is stirred for 30 minutes, concentrated, and diluted with water.
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The precipitate is filtered, washed, and recrystallized from ethyl acetate.
Example :
| Starting Material | Ketone | Product | Yield (%) |
|---|---|---|---|
| 2-Aminobenzamide | Ethyl methyl ketone | 2-Ethyl-2-methyl derivative | 99.5 |
| 2-Aminobenzamide | Acetophenone | 2-Methyl-2-phenyl derivative | 98.2 |
This method achieves near-quantitative yields but requires stoichiometric acid, complicating waste management.
Microwave-Assisted Cyclization
Microwave irradiation accelerates cyclocondensation, reducing reaction times from hours to minutes. A study demonstrated the synthesis of 3,4-dihydroquinazolin-4-ols by reacting benzoxazinone intermediates with 1-(2-aminoethyl)piperidine under microwave conditions.
Procedure :
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Benzoxazinone (24 ) is treated with 1-(2-aminoethyl)piperidine in ethanol.
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The mixture is irradiated at 150°C for 10 minutes.
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The product is purified via column chromatography.
Advantages :
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50–70% yields for aminoethyl-substituted derivatives.
Reductive Amination and Cyclization
Imine Reduction Pathway
A two-step approach involves imine formation followed by sodium borohydride (NaBH₄) reduction:
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Imine Formation : 2-Aminobenzophenone reacts with 2-aminoethanol to form an imine intermediate.
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Reduction and Cyclization : NaBH₄ in refluxing ethanol reduces the imine and induces cyclization to yield the dihydroquinazoline core.
Example :
| Step | Reagents | Conditions | Intermediate |
|---|---|---|---|
| 1 | 2-Aminoethanol, EtOH | Reflux, 2 h | Imine |
| 2 | NaBH₄, EtOH | Reflux, 1 h | 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one |
Yields for analogous compounds range from 45–65%, with purification challenges due to polar byproducts.
Post-Synthetic Modification and Salt Formation
Hydrochloride Salt Preparation
The free base is treated with hydrochloric acid to form the hydrochloride salt:
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The dihydroquinazolinone free base is dissolved in anhydrous ethanol.
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HCl gas is bubbled through the solution until precipitation ceases.
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The solid is filtered, washed with cold ethanol, and dried under vacuum.
Characterization Data :
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Molecular Formula : C₁₁H₁₅Cl₂N₃O
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Molecular Weight : 276.16 g/mol
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¹H NMR (CDCl₃) : δ 7.84 (dd, ArH), 3.45 (m, CH₂NH₂), 2.90 (s, CH₃).
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed Cyclocondensation | 95–99 | 30–60 min | High | Corrosive reagents |
| Microwave-Assisted | 50–70 | 10–15 min | Moderate | Specialized equipment |
| Reductive Amination | 45–65 | 3–4 h | Low | Byproduct formation |
Optimization Strategies
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles to form new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It has shown promise as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. Additionally, it can bind to receptors and modulate their activity, resulting in various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride and related compounds:
Detailed Structural and Functional Analysis
Substituent Effects on Bioactivity
- Aminoethyl vs. In contrast, the rigid 3-aminophenylmethyl group in analog C₁₅H₁₃N₃O may favor aromatic stacking interactions in enzyme-binding pockets .
- Thiadiazole and Bromophenyl Additions (Compound 7A1): The thiadiazole ring and bromophenyl group in 7A1 introduce electron-withdrawing effects and lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to the target compound .
Biological Activity
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential as an enzyme inhibitor, cytotoxic agent, and its implications in treating various diseases.
Chemical Structure and Properties
The compound belongs to the class of dihydroquinazolines, which are known for their varied biological activities. The structure can be represented as follows:
1. Antioxidant Activity
Studies have demonstrated that derivatives of 3,4-dihydroquinazolines exhibit potent antioxidant properties. For instance, certain derivatives were shown to scavenge DPPH radicals effectively, with IC50 values significantly lower than those of standard antioxidants like BHT. The antioxidant activity is attributed to the modulation of apoptosis regulators and the activation of intrinsic and extrinsic apoptosis pathways .
2. Enzyme Inhibition
The compound has been investigated as a potential inhibitor of various enzymes:
- α-Amylase and α-Glucosidase Inhibition : Some derivatives showed dual inhibition against these enzymes, suggesting potential applications in managing type 2 diabetes by controlling blood sugar levels .
- BACE-1 Inhibition : A series of 4-substituted 2-amino-3,4-dihydroquinazolines were designed as inhibitors for BACE-1, a target for Alzheimer's disease treatment. Notably, compounds with specific substitutions exhibited IC50 values as low as 0.14 μM .
3. Cytotoxic Activity
Research indicates that certain derivatives possess cytotoxic effects against various cancer cell lines. For example:
- Derivatives were evaluated for their cytotoxicity against LoVo and HCT-116 cells, demonstrating significant cell cycle arrest and apoptosis induction .
- The most active compounds were identified based on their ability to induce apoptosis through the upregulation of caspases .
Case Study 1: Antioxidant and Cytotoxic Evaluation
A study synthesized several derivatives of 3-(2-aminoethyl)-3,4-dihydroquinazolin-4-one and evaluated their antioxidant and cytotoxic properties. The findings revealed that compounds with specific substitutions on the quinazoline core exhibited enhanced radical scavenging activity and cytotoxicity against cancer cells.
| Compound | DPPH IC50 (µM) | Cytotoxicity (LoVo) IC50 (µM) |
|---|---|---|
| 3a | 0.165 ± 0.0057 | 15.5 |
| 3b | 0.245 ± 0.0257 | 20.2 |
| 5a | 0.191 ± 0.0099 | 18.7 |
Case Study 2: Enzyme Inhibition in Diabetes Management
In a separate investigation, the compound's derivatives were screened for their ability to inhibit α-amylase and α-glucosidase. The results indicated that certain analogs could effectively lower glucose absorption in vitro.
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
|---|---|---|
| 3h | 381.335 ± 8.713 | Not tested |
| 5a | Not tested | <100 |
Structure-Activity Relationship (SAR)
The biological activity of these compounds is closely linked to their chemical structure. Modifications at specific positions on the quinazoline core significantly influence their efficacy as enzyme inhibitors or cytotoxic agents . For instance, the introduction of electron-withdrawing groups at certain positions has been shown to enhance both antioxidant and inhibitory activities.
Q & A
Q. How can the synthesis of 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride be optimized for higher yield?
- Methodological Answer : Optimizing synthesis involves solvent selection, reaction time, and catalyst use. For example, DMSO as a solvent under reflux for 18 hours achieved a 65% yield in a related quinazolinone synthesis . Hydrogenation steps using catalysts like PdCl₂(PPh₃)₂ in dioxane-water systems improved yields to 81% in analogous reactions . Purification via water-ethanol crystallization is recommended to isolate the hydrochloride salt efficiently .
Q. What spectroscopic and analytical methods confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze aromatic protons (6.8–8.2 ppm) and amine/ethyl groups (1.5–3.5 ppm) in DMSO-d₆ .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1650–1750 cm⁻¹ and amine (N-H) bands at 3300–3500 cm⁻¹ .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity ≥98% .
- Melting Point : Consistent melting range (e.g., 141–143°C) indicates purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields across different synthetic routes?
- Methodological Answer : Systematic parameter analysis is critical:
- Compare solvent polarity (e.g., DMSO vs. dioxane) and reaction time (12–18 hours) .
- Evaluate catalyst loading (e.g., 0.07 mmol PdCl₂(PPh₃)₂ vs. no catalyst) .
- Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst efficiency.
Q. What mechanistic insights explain the hydrogenation step in synthesizing dihydroquinazolinone derivatives?
- Methodological Answer : Hydrogenation of intermediates (e.g., 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one) likely proceeds via Pd-catalyzed C-S bond reduction. Computational studies (DFT) can predict transition states, while LC-MS monitors intermediate formation . Isotopic labeling (e.g., D₂ gas) may clarify H₂ incorporation sites.
Q. How do structural modifications (e.g., substituents on the quinazolinone core) affect biological activity?
- Methodological Answer :
- SAR Studies : Replace the 2-aminoethyl group with bulkier substituents (e.g., phenoxymethyl) and assay for cytotoxicity or receptor binding .
- Molecular Docking : Map interactions with target proteins (e.g., kinases) using software like AutoDock. Correlate electron-withdrawing groups (e.g., Cl) with enhanced activity .
Safety and Handling
Q. What safety protocols are essential for handling this compound given its toxicity profile?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333) .
- Ventilation : Use fume hoods to avoid inhalation of particulates.
- Waste Disposal : Neutralize acidic byproducts before disposal in approved containers.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis using identical conditions (e.g., cooling rate during crystallization) .
- Advanced Characterization : Employ X-ray crystallography to resolve polymorphic variations or hydrate formation.
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian simulations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
